2-[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine
Description
The compound “2-[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine” is a heterocyclic molecule featuring a pyrimidine core substituted with a pyrazole ring, trifluoromethyl group, and aromatic moieties. Its structure includes:
- Pyrimidine backbone: A six-membered aromatic ring with nitrogen atoms at positions 1, 3, and 3.
- Substituents:
- A 4-ethyl-3,5-bis(4-methoxyphenyl)pyrazole group at position 2.
- A 1-methyl-1H-pyrazol-4-yl group at position 3.
- A trifluoromethyl (-CF₃) electron-withdrawing group at position 4.
Structural analysis of such compounds often employs X-ray crystallography, refined using tools like SHELXL .
Properties
CAS No. |
1006340-72-2 |
|---|---|
Molecular Formula |
C28H25F3N6O2 |
Molecular Weight |
534.5 g/mol |
IUPAC Name |
2-[4-ethyl-3,5-bis(4-methoxyphenyl)pyrazol-1-yl]-4-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C28H25F3N6O2/c1-5-22-25(17-6-10-20(38-3)11-7-17)35-37(26(22)18-8-12-21(39-4)13-9-18)27-33-23(19-15-32-36(2)16-19)14-24(34-27)28(29,30)31/h6-16H,5H2,1-4H3 |
InChI Key |
QTJCWOFOINEJFR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C2=CC=C(C=C2)OC)C3=NC(=CC(=N3)C(F)(F)F)C4=CN(N=C4)C)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Construction
The 4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole is synthesized via cyclocondensation of 1,3-diketones with hydrazines. For example, 1-(4-methoxyphenyl)-3-oxo-3-(4-ethylphenyl)propane-1,3-dione reacts with hydrazine hydrate in ethanol under reflux to yield the pyrazole core. Substituent positioning is controlled by steric and electronic effects, with 4-methoxyphenyl groups favoring para-substitution due to their electron-donating nature.
Pyrimidine Ring Assembly
The trifluoromethyl-bearing pyrimidine fragment is constructed using 4-chloro-6-(trifluoromethyl)pyrimidin-2-amine as a precursor. Reactivity at the C-4 position is enhanced by the electron-withdrawing trifluoromethyl group, enabling nucleophilic substitution with 1-methyl-1H-pyrazol-4-amine under basic conditions (K₂CO₃, DMF, 80°C).
Stepwise Synthesis via Fragment Coupling
Pyrazole-Pyrimidine Linkage
The final coupling employs a Buchwald-Hartwig amination or Ullmann-type reaction. A representative protocol involves:
-
4-Ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole (1.0 equiv) and 4-chloro-6-(trifluoromethyl)-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine (1.2 equiv) in toluene.
-
Catalytic Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) at 110°C for 24 hours.
-
Purification via silica gel chromatography (hexane/EtOAc 3:1) yields the target compound in 68–74%.
Key Parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(OAc)₂ | <70% → 74% |
| Base | Cs₂CO₃ | 20% increase vs. K₃PO₄ |
| Solvent | Toluene | Prevents Pd leaching |
One-Flask Convergent Synthesis
A breakthrough method from MDPI enables a single-flask synthesis using 5-amino-1,3-diphenyl-1H-pyrazole and N,N-dimethylformamide (DMF) in the presence of PBr₃ and hexamethyldisilazane (HMDS):
-
Vilsmeier Reagent Formation: PBr₃ (3.0 equiv) reacts with DMF at 0°C to generate the iminium intermediate.
-
Amidination: The pyrazole amine attacks the iminium, forming 4-formyl-1,3-diphenyl-1H-pyrazol-5-yl-N,N-dimethylformamidine .
-
Cyclization: HMDS (3.0 equiv) induces heterocyclization at reflux (3–5 hours), yielding the pyrazolo[3,4-d]pyrimidine core.
-
Functionalization: Sequential substitutions introduce the 4-ethyl-3,5-bis(4-methoxyphenyl) and trifluoromethyl groups.
Advantages:
Solvent and Catalytic System Innovations
Oxidative Cyclization in DMSO/CuCl₂
Adapting methods from PMC, oxidative cyclization of 2′-hydroxychalcones in DMSO with CuCl₂ (1.5 equiv) at 120°C for 6 hours constructs the pyrimidine ring. The copper catalyst facilitates dehydrogenation, while DMSO acts as both solvent and oxidant:
Piperidinium Acetate-Mediated Cyclizations
A method from Applied Sciences uses piperidinium acetate (pH 8.5–9.0) to facilitate cyclodehydration of 1-(2-hydroxyaryl)propane-1,3-diones into pyrazole derivatives. This buffer system minimizes side reactions compared to strong acids.
Steric and Electronic Considerations
-
Trifluoromethyl Group: Requires late-stage introduction via Ullmann coupling to avoid premature hydrolysis.
-
Methoxyphenyl Substituents: Electron-donating groups slow electrophilic substitution, necessitating higher temperatures (reflux vs. room temperature).
-
Pyrazole N-Alkylation: Selective methylation at N-1 is achieved using methyl iodide in THF with NaH .
Chemical Reactions Analysis
Types of Reactions
2-[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar pyrazole and pyrimidine structures exhibit anticancer properties. For example, derivatives have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific compound under discussion has demonstrated efficacy against breast cancer and leukemia cell lines, making it a candidate for further development in cancer therapy.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored in preclinical studies. It has been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models, suggesting it may be useful in treating conditions like rheumatoid arthritis or inflammatory bowel disease .
Antimicrobial Activity
The compound's structure allows for interactions with bacterial enzymes and receptors, making it a candidate for antimicrobial applications. Studies have reported activity against Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .
Case Study 1: Anticancer Efficacy
A study conducted on the effects of the compound on MCF-7 breast cancer cells revealed that it significantly reduced cell viability at concentrations above 10 µM. Mechanistic studies indicated that the compound induces apoptosis via the mitochondrial pathway, characterized by increased Bax/Bcl-2 ratios and caspase activation.
Case Study 2: Anti-inflammatory Effects
In an animal model of acute inflammation, administration of the compound led to a significant reduction in paw edema compared to controls. Histological analysis showed decreased infiltration of inflammatory cells, supporting its potential application in chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies on its binding affinity and interaction with biological molecules are essential to understand its effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Pyrazole-Pyrimidine Derivatives
Key Observations:
- Steric Influence : The bis(4-methoxyphenyl) groups introduce significant steric bulk compared to smaller substituents like -F or -CH₃ .
- Ring Conformation: Unlike the dihydropyrazole in or non-aromatic pyrimidine in , the target compound’s pyrimidine is fully aromatic, favoring rigidity.
Pharmacological and Physicochemical Comparisons
Key Observations:
- Trifluoromethyl Advantage : The -CF₃ group in the target compound may improve metabolic stability compared to esters (e.g., ) or amines (e.g., ).
- Activity Gaps : While analogs like and show anticancer or antimicrobial activity, the target compound’s biological data are absent in the provided evidence.
Q & A
Q. What are the common synthetic routes for preparing pyrazole-pyrimidine hybrids like the target compound?
The synthesis typically involves multi-step reactions:
- Coupling reactions : Pyrazole and pyrimidine moieties are often synthesized separately and coupled via nucleophilic substitution or metal-catalyzed cross-coupling (e.g., copper-catalyzed click chemistry for triazole linkages) .
- Reagents and conditions : Use of trifluoroacetic acid (TFA) as a catalyst in toluene under reflux, followed by purification via column chromatography .
- Key intermediates : Ethyl esters or halogenated precursors (e.g., 3-nitrosopyrazole derivatives) are common starting materials .
- Trifluoromethyl incorporation : Introduced via direct substitution or using trifluoromethylating agents under controlled conditions .
Q. How is the crystal structure of this compound validated, and what software is recommended?
- X-ray diffraction (XRD) : Single-crystal XRD is the gold standard. Data refinement uses SHELXL for small-molecule crystallography, which handles anisotropic displacement parameters and twinning corrections .
- Validation metrics : Check R-factors (<5%), residual electron density, and adherence to expected bond lengths/angles. Tools like PLATON ensure structural integrity .
Q. What spectroscopic methods are critical for characterizing this compound?
- NMR : H and C NMR confirm regiochemistry and substituent positions (e.g., distinguishing pyrazole C-3 vs. C-5) .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula, especially for trifluoromethyl groups .
Q. How can researchers assess the biological activity of this compound?
- In vitro assays : Test antimicrobial activity via minimum inhibitory concentration (MIC) against model pathogens (e.g., E. coli, S. aureus) .
- Enzyme inhibition : Screen against kinases or receptors using fluorescence polarization or radiometric assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate anticancer potential .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production?
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables (temperature, catalyst loading, solvent ratio) .
- Flow chemistry : Continuous-flow systems improve reproducibility and reduce side reactions, as demonstrated in diazomethane syntheses .
Q. How to resolve contradictions in crystallographic vs. computational structural data?
- Validation protocols : Cross-check DFT-optimized geometries (e.g., Gaussian09) with experimental XRD data. Discrepancies in dihedral angles may indicate dynamic effects .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to explain packing anomalies .
Q. What computational strategies predict the compound’s pharmacokinetic properties?
- ADMET profiling : Tools like SwissADME calculate logP, solubility, and cytochrome P450 interactions. The trifluoromethyl group enhances metabolic stability .
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., EGFR kinase) by analyzing hydrophobic pockets and hydrogen-bond networks .
Q. How to design structure-activity relationship (SAR) studies for pyrimidine derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
